Arthrichitin

Description

Properties

CAS No. |

180462-26-4 |

|---|---|

Molecular Formula |

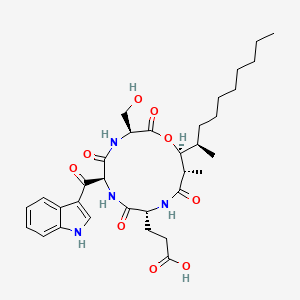

C33H46N4O9 |

Molecular Weight |

642.7 g/mol |

IUPAC Name |

3-[(3S,6S,9R,12S,13S)-13-[(2R)-decan-2-yl]-3-(hydroxymethyl)-6-(1H-indole-3-carbonyl)-12-methyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-9-yl]propanoic acid |

InChI |

InChI=1S/C33H46N4O9/c1-4-5-6-7-8-9-12-19(2)29-20(3)30(42)35-24(15-16-26(39)40)31(43)37-27(32(44)36-25(18-38)33(45)46-29)28(41)22-17-34-23-14-11-10-13-21(22)23/h10-11,13-14,17,19-20,24-25,27,29,34,38H,4-9,12,15-16,18H2,1-3H3,(H,35,42)(H,36,44)(H,37,43)(H,39,40)/t19-,20+,24-,25+,27+,29+/m1/s1 |

InChI Key |

VNRAPWIEXZLTKI-ZDSZPENHSA-N |

Isomeric SMILES |

CCCCCCCC[C@@H](C)[C@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CO)C(=O)C2=CNC3=CC=CC=C32)CCC(=O)O)C |

Canonical SMILES |

CCCCCCCCC(C)C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CO)C(=O)C2=CNC3=CC=CC=C32)CCC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arthrichitin involves the fermentation of Arthrinium phaeospermum. The fermentation broth is processed to isolate the compound. The structure of this compound, C33H46N4O9, was elucidated using spectroscopic and chemical degradation studies .

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale fermentation processes. The conditions for optimal production include maintaining specific pH levels, temperature, and nutrient availability to ensure maximum yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Arthrichitin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its properties in different environments .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Scientific Research Applications

Antifungal Activity

One of the most significant applications of Arthrichitin is its antifungal activity. Research indicates that it acts on fungal cell walls, disrupting their integrity and leading to cell death. This mechanism is particularly relevant in the context of drug-resistant fungal infections.

Treatment of Fungal Infections

Due to its potent antifungal properties, this compound has been investigated as a potential treatment for various fungal infections, including those caused by Candida species and Aspergillus species. The compound has shown efficacy against multidrug-resistant strains, making it a promising candidate in antifungal therapy .

Agricultural Uses

This compound's ability to inhibit fungal growth also positions it as a potential biopesticide. Its application in agriculture could help manage fungal diseases affecting crops, reducing reliance on synthetic fungicides and promoting sustainable farming practices .

Case Study 1: Antifungal Efficacy Against Candida albicans

In a laboratory setting, this compound demonstrated significant antifungal activity against Candida albicans, with minimal inhibitory concentrations lower than those of conventional antifungal drugs. This suggests its potential use in treating candidiasis, particularly in immunocompromised patients .

Case Study 2: Agricultural Application

Field trials have shown that this compound can effectively reduce fungal infections in crops such as wheat and corn. It was applied as a foliar spray and resulted in lower disease incidence compared to untreated controls. This highlights its dual role as both an antifungal agent and an agricultural bioproduct .

Mechanism of Action

Arthrichitin exerts its effects by targeting the cell wall of fungi. It disrupts the synthesis of essential components of the cell wall, leading to morphological abnormalities and ultimately the death of the fungal cells. The compound’s mechanism involves the chelation of metal cations, which are cofactors for enzymes involved in cell wall biosynthesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural Features of Arthrichitin and Analogous Compounds

| Compound | Molecular Formula | Key Structural Features | Source Fungus |

|---|---|---|---|

| This compound D | C₄₄H₆₆N₆O₁₀ | 5 amino acids + 2,4-dimethylhexadecanoic acid | Ijuhya vitellina |

| Leucinostatin P | C₅₆H₁₀₁N₁₀O₁₃ | 9 amino acids + N-methylated C-terminus | Purpureocillium lilacinum |

| Ophiotine | Not reported | Cyclic depsipeptide | Ophiosphaerella spp. |

| This compound B | C₄₄H₆₆N₆O₁₀ (assumed) | Similar to this compound D; Δ³² double bond | Ophiosphaerella spp. |

| Nikkomycin Z | C₂₀H₂₅N₅O₈ | Nucleoside-peptide hybrid | Streptomyces tendae |

Key Observations :

- Amino Acid Composition: Arthrichitins and leucinostatins share non-ribosomal peptide synthetase (NRPS) origins but differ in amino acid diversity. Leucinostatins contain hypermodified residues like α-aminoisobutyric acid (Aib), enhancing their proteolytic stability .

- Fatty Acid Chains: Arthrichitins feature branched, unsaturated fatty acids, whereas leucinostatins have linear chains. This impacts membrane interaction and bioactivity .

- Chitin Synthase Inhibition : Both arthrichitins and nikkomycin Z target chitin synthases, but this compound exhibits a broader antifungal spectrum, including Cryptococcus spp. and Candida spp., unlike nikkomycin Z .

Table 2: Bioactivity Comparison

Mechanistic Insights :

- Antifungal Action: this compound binds chitin synthase catalytic sites, mimicking UDP-GlcNAc, while leucinostatins disrupt mitochondrial ATPase, leading to energy depletion .

Pharmacological Potential and Limitations

- Advantages of Arthrichitins :

- Challenges :

Biological Activity

Arthrichitin is a novel depsipeptide compound derived from the fermentation of the fungus Arthrinium phaeospermum. Its unique chemical structure and biological activities have garnered significant attention in recent years, particularly for its potential applications in agriculture and medicine. This article explores the biological activity of this compound, highlighting its antifungal properties, cytotoxic effects, and potential as a biocontrol agent.

Chemical Structure

This compound is characterized by the molecular formula and possesses a depsipeptide structure composed of several amino acids, including glutamic acid, serine, β-keto tryptophan, and 2,4-dimethyl-3-hydroxydodecanoic acid . This structural complexity contributes to its diverse biological activities.

Antifungal Activity

This compound exhibits significant antifungal properties, particularly against phytopathogenic fungi. The following table summarizes its efficacy against various fungal species:

| Fungal Species | Activity Level |

|---|---|

| Plasmopara viticola | High |

| Phytophthora infestans | High |

| Botrytis cinerea | Moderate |

| Pyricularia oryzae | Moderate |

| Erysiphe graminis | Moderate |

| Septoria nodorum | Low |

| Pseudocercosporella herpotrichoides | Low |

Research indicates that this compound acts as a cell wall inhibiting compound, disrupting the structural integrity of fungal cells. This mechanism makes it a promising candidate for use in plant protection against fungal diseases .

Cytotoxicity and Antitumor Activity

In addition to its antifungal properties, this compound has been evaluated for cytotoxic effects on human cancer cell lines. A study reported an IC50 value of 28 μM against HeLa cells (human cervical cancer cells), indicating moderate cytotoxicity . This suggests potential applications in cancer therapy, although further research is necessary to fully understand its mechanisms and efficacy.

Case Study: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results are summarized below:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 28 |

| KB3.1 | 28 |

| MCF-7 (breast cancer) | Not assessed |

| A549 (lung cancer) | Not assessed |

This data indicates that while this compound shows promise against certain cancer cell lines, comprehensive studies are needed to evaluate its full potential across a broader range of tumors.

Biocontrol Applications

The ability of this compound to inhibit fungal growth positions it as a potential biocontrol agent in agriculture. Its application could reduce reliance on synthetic fungicides, promoting sustainable agricultural practices. The compound can be formulated into various delivery systems such as wettable powders and emulsifiable concentrates for effective application in crop protection .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.